![molecular formula C18H28OP2 B15285792 [1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphos pholanyl-1-oxide]benzene](/img/structure/B15285792.png)
[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphos pholanyl-1-oxide]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-Methyl-BozPhos is a chiral phosphine ligand used in asymmetric synthesis. It is known for its high enantioselectivity and efficiency in various catalytic reactions, making it a valuable compound in organic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Methyl-BozPhos typically involves the reaction of a chiral diol with a phosphine source under controlled conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of (R,R)-Methyl-BozPhos may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
(R,R)-Methyl-BozPhos undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often acting as a ligand in catalytic hydrogenation.
Substitution: It can undergo substitution reactions where the phosphine ligand is replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with (R,R)-Methyl-BozPhos include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or rhodium complexes.
Major Products Formed
The major products formed from reactions involving (R,R)-Methyl-BozPhos depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the major products are often reduced alkenes or alkanes.
Scientific Research Applications
(R,R)-Methyl-BozPhos has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs with high enantioselectivity, improving their efficacy and reducing side effects.
Industry: Applied in the production of fine chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (R,R)-Methyl-BozPhos involves its role as a chiral ligand in catalytic reactions. It coordinates with metal centers, such as palladium or rhodium, to form active catalytic complexes. These complexes facilitate the transfer of chiral information to the substrate, resulting in the formation of enantiomerically enriched products. The molecular targets and pathways involved include the activation of substrates through coordination to the metal center and the subsequent enantioselective transformation.
Comparison with Similar Compounds
Similar Compounds
(S,S)-Methyl-BozPhos: The enantiomer of (R,R)-Methyl-BozPhos, used in similar applications but with opposite stereochemistry.
BINAP: Another chiral phosphine ligand with a different backbone structure, used in asymmetric catalysis.
DIPAMP: A chiral phosphine ligand with a different steric and electronic profile, used in hydrogenation reactions.
Uniqueness
(R,R)-Methyl-BozPhos is unique due to its high enantioselectivity and efficiency in a wide range of catalytic reactions. Its specific chiral environment allows for precise control over the stereochemistry of the products, making it a valuable tool in the synthesis of complex molecules.
Properties
IUPAC Name |
1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethyl-1λ5-phospholane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28OP2/c1-13-9-10-14(2)20(13)17-7-5-6-8-18(17)21(19)15(3)11-12-16(21)4/h5-8,13-16H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZVYNTUPREFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28OP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
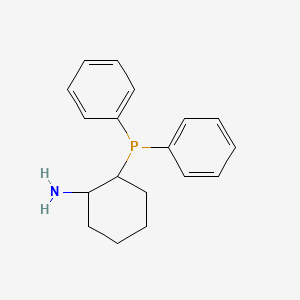
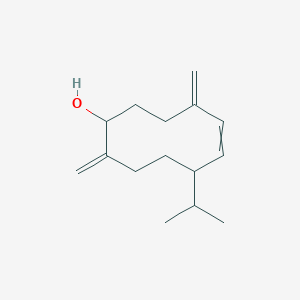
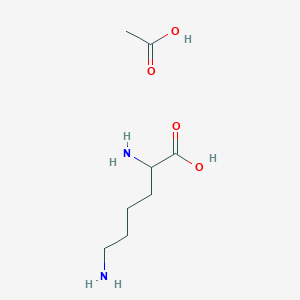
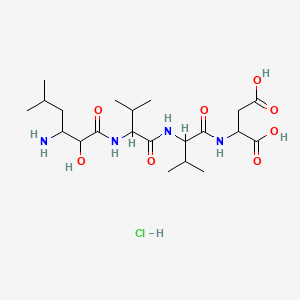
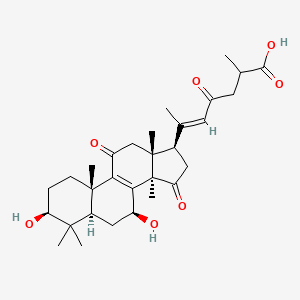
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B15285750.png)
![1-[(2S)-1-[[10,16-bis(trimethylsilyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]oxy]propan-2-yl]-3-phenylurea](/img/structure/B15285752.png)
![[2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B15285763.png)
![3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B15285766.png)
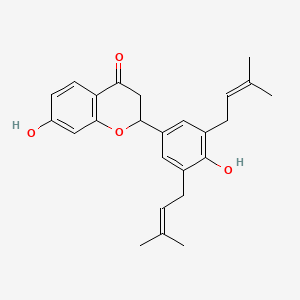
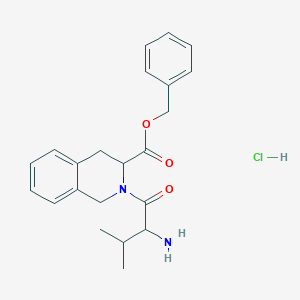
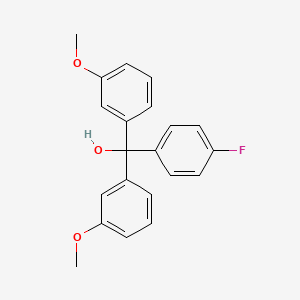
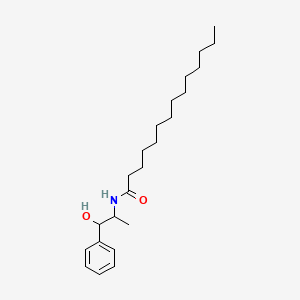
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propionicacid oxalic acid salt](/img/structure/B15285797.png)
